Cas no 1157636-71-9 (2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol)

2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol
- MFCD12068019
- 1157636-71-9
-
- インチ: 1S/C11H15FO/c1-8(2)11(3,13)9-6-4-5-7-10(9)12/h4-8,13H,1-3H3
- InChIKey: WXCKFJRYCHOYHI-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C(C)(C(C)C)O
計算された属性
- せいみつぶんしりょう: 182.110693260g/mol
- どういたいしつりょう: 182.110693260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB604284-1g |
2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol; . |
1157636-71-9 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB604284-5g |
2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol; . |
1157636-71-9 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB604284-250mg |
2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol; . |
1157636-71-9 | 250mg |
€355.80 | 2024-07-19 |
2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanolに関する追加情報
Comprehensive Overview of 2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol (CAS No. 1157636-71-9)
2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol (CAS No. 1157636-71-9) is a fluorinated aromatic compound with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique fluoro and methyl substitutions, has garnered attention due to its structural versatility and applications in drug discovery. Researchers are increasingly exploring its role as a building block for small-molecule inhibitors and chiral intermediates, aligning with the growing demand for precision medicine and sustainable agrochemicals.
The molecular structure of 2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol features a benZenemethanol core, which is pivotal for its bioactivity. The presence of a fluoro group at the 2-position enhances its metabolic stability, a property highly sought after in drug design. Meanwhile, the alpha-methyl and isopropyl groups contribute to steric hindrance, influencing its binding affinity in target proteins. These attributes make it a candidate for enzyme modulation studies, particularly in kinase research and GPCR targeting—areas trending in 2024 due to breakthroughs in cancer therapeutics and neurological disorders.
In the context of green chemistry, CAS No. 1157636-71-9 is being evaluated for its synthetic efficiency. Recent publications highlight its utility in atom-economical reactions, reducing waste in multi-step syntheses. This aligns with the pharmaceutical industry’s shift toward sustainable manufacturing, a topic dominating scientific forums and AI-driven literature searches. Notably, its chiral purity (>98% ee) makes it valuable for asymmetric catalysis, addressing the demand for enantioselective compounds in API production.
From a commercial perspective, 2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol is cataloged by major chemical suppliers as a high-value intermediate. Its pricing reflects its niche applications, with procurement inquiries often linked to custom synthesis and process optimization queries. Analytical data (HPLC, NMR) confirms its stability under standard storage conditions, though recommendations emphasize protection from UV degradation—a detail frequently searched by quality control professionals.
Emerging discussions in bioisostere development further underscore the relevance of this compound. Its fluorine moiety serves as a classic bioisostere for hydrogen or hydroxyl groups, a strategy exploited in lead optimization to improve drug solubility and bioavailability. This connects to trending searches on AI-assisted molecular docking, where such substitutions are computationally modeled to predict binding interactions.
Regulatory compliance for CAS No. 1157636-71-9 adheres to global REACH and FDA guidelines, with no current restrictions reported. Safety data sheets (SDS) emphasize standard organic compound handling, though its low ecotoxicity profile makes it preferable over halogenated analogs—a point highlighted in environmental impact assessments.
In summary, 2-Fluoro-alpha-methyl-alpha-(1-methylethyl)benZenemethanol exemplifies innovation at the intersection of medicinal chemistry and process sustainability. Its multifaceted applications, from chiral synthesis to bioisosteric replacement, position it as a compound of enduring scientific and industrial interest.
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